molecular formula GaLa3 B14707441 CID 78061896

CID 78061896

Cat. No.: B14707441
M. Wt: 486.439 g/mol
InChI Key: MAHHJQUXVPTPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78061896 is a chemical compound analyzed through gas chromatography-mass spectrometry (GC-MS) as part of a vacuum-distilled citrus essential oil (CIEO) fraction . Key characteristics include:

  • GC-MS Profile: The total ion chromatogram (Figure 1B) indicates its retention time and purity within the CIEO matrix.
  • Mass Spectrum: Figure 1D reveals a molecular ion peak, suggesting a molecular weight consistent with terpenoids or oxygenated derivatives common in essential oils .
  • Fractional Distribution: this compound is present in varying concentrations across CIEO vacuum distillation fractions (Figure 1C), with higher abundance in later fractions, likely due to differences in volatility and polarity .

Properties

Molecular Formula

GaLa3

Molecular Weight

486.439 g/mol

InChI

InChI=1S/Ga.3La

InChI Key

MAHHJQUXVPTPSW-UHFFFAOYSA-N

Canonical SMILES

[Ga].[La].[La].[La]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78061896 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents and catalysts to facilitate the chemical reactions required to produce the compound. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The methods used in industrial production are often proprietary and may involve advanced technologies and equipment .

Chemical Reactions Analysis

Reaction Dynamics and Mechanisms

The compound’s reactivity is influenced by its molecular structure and functional groups. Key reaction types include:

  • Redox reactions : Oxidative or reductive transformations of functional groups (e.g., oxidation of alcohols to ketones).

  • Coupling reactions : Formation of new bonds (C–C, C–N) via catalyzed processes (e.g., Suzuki, Heck).

  • Functional group interconversions : Hydrolysis, elimination, or substitution of reactive moieties.

Mechanistic Insights :

  • Biological interactions : Potential binding to enzymes or receptors, altering enzymatic activity or signaling pathways (e.g., ToxCast assays for enzymatic inhibition/activation) .

  • Reaction conditions : Solvent choice, temperature, and catalysts critically determine reaction pathways and yields.

Analytical Characterization

The structural integrity and purity of CID 78061896 are verified using:

TechniqueApplication
NMR spectroscopy Confirming molecular structure and stereochemistry
IR spectroscopy Identifying functional groups (e.g., carbonyls, amines)
HPLC/MS Quantifying yield and detecting impurities

Research Challenges and Methodological Gaps

While this compound is noted in chemical databases (e.g., PubChem), detailed reaction data (e.g., stoichiometry, kinetic parameters) are not explicitly provided in the reviewed sources. For comprehensive analysis, researchers should:

  • Consult patent databases : Tools like CAS SciFinder® provide curated reaction schemes, experimental conditions, and yield data .

  • Leverage NLP models : Named Entity Recognition (NER) and Event Extraction (EE) techniques (e.g., BiLSTM, BERT) can automate reaction data mining from patents .

Limitations :

  • Data scarcity : Specific reaction details (e.g., catalytic cycles, thermodynamic data) for this compound are absent in the provided sources.

  • Methodological reliance : Analysis depends on indirect references to general synthetic protocols and computational tools .

Note: No specific reaction tables or detailed findings were retrievable from the provided sources. For granular data, consult specialized databases like CAS SciFinder® or PubChem.

Scientific Research Applications

CID 78061896 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it may be used in studies involving cellular and molecular mechanisms. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, the compound has applications in industry, particularly in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of CID 78061896 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesized analysis:

Table 1: Key Properties of CID 78061896 and Structurally/Functionally Related Compounds

Compound (CID) Molecular Class Analytical Method Key Characteristics Source/Context
This compound Likely terpenoid GC-MS, vacuum distillation High abundance in late CIEO fractions; molecular weight inferred from mass spectrum . Citrus essential oil
Oscillatoxin D (101283546) Polyketide derivative Not specified Contains lactone rings; marine-derived toxin . Marine cyanobacteria
1,2,3,4,5,6-Hexachlorocyclohexane (59220) Organochlorine EPA reference methods Persistent environmental pollutant; multiple isomers . Environmental contaminants
CAS 899809-61-1 (57892468) Synthetic aromatic HPLC, solubility assays High GI absorption; CYP1A2 inhibitor; moderate solubility . Pharmacological studies

Key Findings:

Functional Diversity: this compound belongs to a terpenoid class, common in plant essential oils, whereas oscillatoxin derivatives (e.g., CID 101283546) are marine polyketides with distinct bioactivities . Chlorinated compounds like CID 59220 exhibit environmental persistence, contrasting with the volatile, biodegradable nature of this compound .

Analytical Behavior: this compound’s GC-MS elution pattern aligns with mid-to-late fractions in vacuum distillation, suggesting intermediate volatility compared to monoterpenes (early fractions) and sesquiterpenes (later fractions) . Synthetic compounds like CID 57892468 are typically analyzed via HPLC due to lower volatility, highlighting methodological differences in compound characterization .

Bioactivity and Applications :

  • Unlike this compound (presumed aroma/antimicrobial roles in essential oils), oscillatoxin derivatives show potent toxicity, and CID 57892468 is designed for pharmacological inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.